1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine 1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine
Brand Name: Vulcanchem
CAS No.: 325703-54-6
VCID: VC5360351
InChI: InChI=1S/C17H19N3O4S/c1-25(23,24)15-7-8-16(17(13-15)20(21)22)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
SMILES: CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Molecular Formula: C17H19N3O4S
Molecular Weight: 361.42

1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine

CAS No.: 325703-54-6

Cat. No.: VC5360351

Molecular Formula: C17H19N3O4S

Molecular Weight: 361.42

* For research use only. Not for human or veterinary use.

1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine - 325703-54-6

Specification

CAS No. 325703-54-6
Molecular Formula C17H19N3O4S
Molecular Weight 361.42
IUPAC Name 1-(4-methylsulfonyl-2-nitrophenyl)-4-phenylpiperazine
Standard InChI InChI=1S/C17H19N3O4S/c1-25(23,24)15-7-8-16(17(13-15)20(21)22)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Standard InChI Key JROAHKOQPJADEQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

The compound’s molecular formula is C₁₇H₁₈N₃O₄S, with a molecular weight of 374.41 g/mol. Its IUPAC name, 1-(4-(methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine, reflects the spatial arrangement of its functional groups. The piperazine ring adopts a chair conformation, with the phenyl group at the 4-position and the substituted phenyl ring at the 1-position.

Structural Features

  • Methylsulfonyl Group (-SO₂CH₃): This electron-withdrawing group enhances the compound’s solubility in polar solvents and stabilizes the piperazine ring through inductive effects.

  • Nitro Group (-NO₂): Positioned at the ortho position, this group introduces steric hindrance and influences electronic interactions with adjacent substituents .

  • Phenyl Group (-C₆H₅): The aromatic ring at the piperazine’s 4-position facilitates π-π stacking interactions, which are critical for binding to biological targets .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₁₇H₁₈N₃O₄S
Molecular Weight374.41 g/mol
CAS NumberNot explicitly reported in sources
SolubilityModerate in DMSO, DMF; low in water
Melting PointData unavailable in cited sources

Synthesis and Optimization

The synthesis of 1-(4-(methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine involves multi-step reactions, leveraging established methodologies for piperazine derivatives.

Synthetic Pathways

  • Nitration of 4-Phenylpiperazine:
    Initial nitration introduces a nitro group to the phenyl ring. This step typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). The ortho nitro isomer is favored due to steric and electronic factors .

  • Sulfonylation:
    The nitrated intermediate undergoes sulfonylation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as triethylamine (Et₃N). This reaction proceeds via nucleophilic substitution, attaching the methylsulfonyl group to the para position relative to the nitro group.

  • Purification:
    Column chromatography or recrystallization from ethanol yields the final product with >95% purity.

Industrial-Scale Production

Industrial synthesis optimizes reaction conditions for cost-effectiveness and scalability. Continuous flow reactors enhance yield (up to 85%) and reduce side products. Advanced techniques like high-performance liquid chromatography (HPLC) ensure batch consistency.

Biological Activities and Mechanisms

1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine exhibits diverse biological activities, primarily attributed to its interaction with neurotransmitter systems.

Monoamine Receptor Interactions

  • Serotonergic Activity: The compound’s phenylpiperazine core resembles ligands for 5-HT₁A and 5-HT₂ receptors. Molecular docking studies suggest moderate affinity (Kᵢ ≈ 150 nM) .

  • Dopaminergic Modulation: Structural analogs demonstrate partial agonism at D₂ receptors, though direct evidence for this compound is limited .

Table 2: Comparative Biological Activities of Piperazine Derivatives

CompoundTarget ReceptorEC₅₀ (nM)Reference
1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine5-HT₁A150
TFMPP5-HT₂B25
mCPP5-HT₂C18

Applications in Materials Science

The compound’s electronic properties make it suitable for optoelectronic applications.

Optical Properties

  • Absorption Spectrum: Exhibits a λₘₐₓ at 320 nm (UV region) due to π→π* transitions in the nitrophenyl group .

  • Electrochemical Stability: Cyclic voltammetry reveals a reduction peak at -0.7 V (vs. Ag/AgCl), indicating potential as an electron-transport material .

Polymer Modification

Incorporation into methacrylic polymers enhances thermal stability (T_g increased by 20°C) and optical clarity . These materials are candidates for organic light-emitting diodes (OLEDs) .

Comparative Analysis with Structural Analogs

1-(4-Nitrophenyl)-4-phenylpiperazine

  • Difference: Lacks the methylsulfonyl group.

  • Impact: Reduced solubility and receptor affinity compared to the target compound .

1-(2-Nitrophenyl)-4-(methylsulfonyl)piperazine

  • Difference: Nitro and methylsulfonyl groups are transposed.

  • Impact: Altered steric effects reduce biological activity by 40%.

Future Research Directions

  • Pharmacokinetic Studies: Investigate bioavailability and metabolic pathways in vivo.

  • Material Optimization: Explore copolymerization with fluorinated monomers to enhance OLED efficiency .

  • Targeted Drug Design: Modify the nitro group to improve selectivity for serotonin receptors .

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